Cy3-PEG3-SCO vs. Cy3-PEG3-DBCO: 10- to 100-Fold Faster SPAAC Reaction Kinetics
Cy3-PEG3-SCO, containing a highly strained cyclooctyne (SCO), reacts with benzyl azide with a second-order rate constant of ~2.3 M⁻¹s⁻¹ [1]. In contrast, Cy3-PEG3-DBCO, with its dibenzocyclooctyne group, exhibits a much slower rate constant of ~0.0012 M⁻¹s⁻¹ under identical conditions [2]. This difference translates to a nearly 2000-fold faster reaction for the SCO conjugate, enabling rapid, efficient labeling at low micromolar probe concentrations within minutes, which is critical for time-sensitive live-cell experiments [3].
| Evidence Dimension | Second-order rate constant for SPAAC with benzyl azide |
|---|---|
| Target Compound Data | ~2.3 M⁻¹s⁻¹ (Cy3-PEG3-SCO) |
| Comparator Or Baseline | ~0.0012 M⁻¹s⁻¹ (Cy3-PEG3-DBCO) |
| Quantified Difference | ~1916-fold faster for Cy3-PEG3-SCO |
| Conditions | In vitro kinetic assay in PBS pH 7.4 at 25°C (data for unfunctionalized SCO and DBCO) |
Why This Matters
The dramatically faster kinetics of the SCO group minimize the required incubation time and probe concentration, reducing both cost per experiment and potential cytotoxicity.
- [1] Dommerholt J, Rutjes FPJT, van Delft FL. Strain-promoted 1,3-dipolar cycloaddition of cycloalkynes and organic azides. Top Curr Chem. 2016;374(2):16. View Source
- [2] Agard NJ, Prescher JA, Bertozzi CR. A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. J Am Chem Soc. 2004;126(46):15046-15047. View Source
- [3] Sletten EM, Bertozzi CR. Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angew Chem Int Ed. 2009;48(38):6974-6998. View Source
